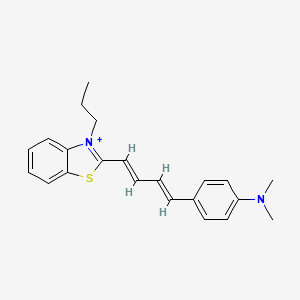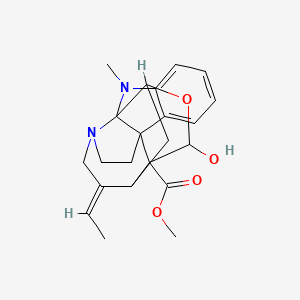
Corymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corymine is a natural product found in Hunteria zeylanica with data available.
Applications De Recherche Scientifique
Traditional Uses and Pharmacological Effects of Corydalis Species
Corydalis yanhusuo, a plant rich in corymine, has been traditionally used in Chinese herbal medicine for its analgesic, antiarrhythmic, and hypnotic effects. More than 160 compounds, including corymine, have been identified from this plant. The pharmacological potential of corymine and other compounds includes applications in treating cancer, depression, pain, gastric ulcers, inflammation, and cardiac arrhythmias. A network pharmacology analysis highlighted the interactions between compounds from C. yanhusuo and various health conditions, suggesting a broad therapeutic potential for corymine and related alkaloids (Jingxia Zhang et al., 2020).
Psoralea Corylifolia and Its Bioactive Compounds
Psoralea corylifolia, another plant associated with corymine, has been used for its cardiotonic, vasodilator, antitumor, antibacterial, and anti-helminthic properties. Bioactive compounds from this plant, including coumarins, flavonoids, and meroterpenes, have shown significant pharmacological activities. This suggests a potential for corymine to be involved in various therapeutic applications, given its presence in plants with such a wide range of bioactivities (Fiaz Alam et al., 2017).
Corydalis Saxicola and Its Pharmacological Applications
Corydalis saxicola, another source of corymine, is used in traditional Chinese medicine to treat various ailments. Modern pharmacological studies support its use, showing hepatoprotective, anticancer, anti-inflammatory, analgesic, antibacterial, and anti-oxidative effects. The pharmacological profile of Corydalis saxicola suggests potential therapeutic applications for corymine in treating liver diseases, cancer, and inflammation (Yanru Guo et al., 2022).
Propriétés
Numéro CAS |
6472-42-0 |
|---|---|
Formule moléculaire |
C22H26N2O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl (15E)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-12-24-10-9-20-14-7-5-6-8-16(14)23(2)22(20,24)17-11-15(13)21(20,18(25)27-3)19(26)28-17/h4-8,15,17,19,26H,9-12H2,1-3H3/b13-4- |
Clé InChI |
KRTMWLRPHKYUJX-PQMHYQBVSA-N |
SMILES isomérique |
C/C=C\1/CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
SMILES |
CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
SMILES canonique |
CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
Synonymes |
corymine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



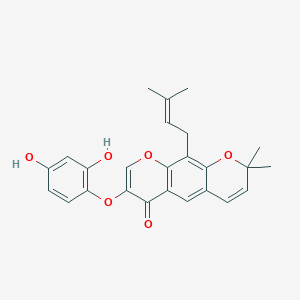
![(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B1239676.png)
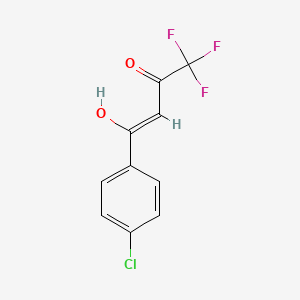
![methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1239678.png)
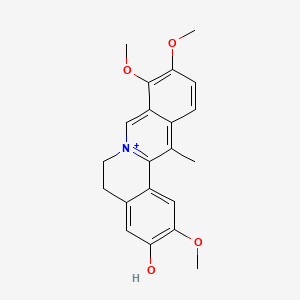
![[(4E,6Z,8R,9R,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239682.png)


![[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1239690.png)

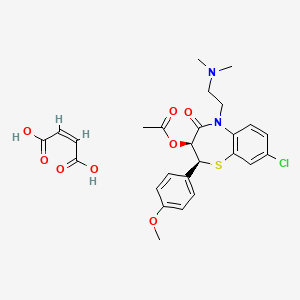
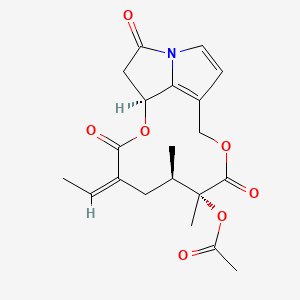
![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)
